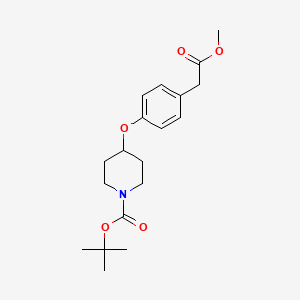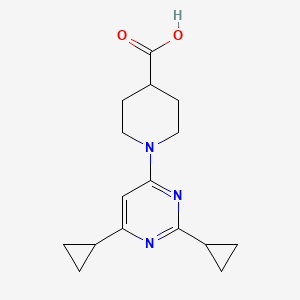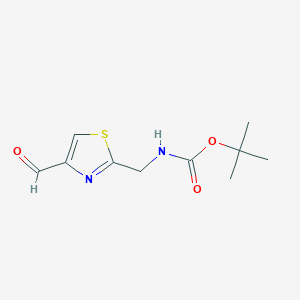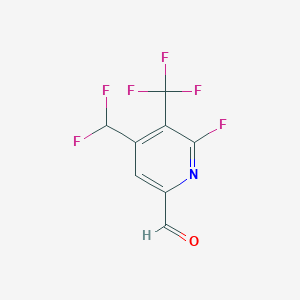
tert-Butyl 4-(4-(2-methoxy-2-oxoethyl)phenoxy)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(4-(2-methoxy-2-oxoethyl)phenoxy)piperidine-1-carboxylate: is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a phenoxy group, and a tert-butyl ester. Its molecular formula is C18H27NO5, and it is often used as an intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-(2-methoxy-2-oxoethyl)phenoxy)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of piperidin-4-ylmethanol with an appropriate acylating agent to form the intermediate. This intermediate then undergoes sulfonation and substitution reactions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-(4-(2-methoxy-2-oxoethyl)phenoxy)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl 4-(4-(2-methoxy-2-oxoethyl)phenoxy)piperidine-1-carboxylate is often used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating new compounds .
Biology
In biological research, this compound can be used to study the effects of various functional groups on biological activity. It may also serve as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine
Its ability to undergo various chemical reactions makes it a versatile starting material for creating new pharmaceuticals .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(4-(2-methoxy-2-oxoethyl)phenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate
Uniqueness
What sets tert-Butyl 4-(4-(2-methoxy-2-oxoethyl)phenoxy)piperidine-1-carboxylate apart from these similar compounds is its specific combination of functional groups. This unique structure allows it to participate in a wider range of chemical reactions and makes it a more versatile intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C19H27NO5 |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
tert-butyl 4-[4-(2-methoxy-2-oxoethyl)phenoxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H27NO5/c1-19(2,3)25-18(22)20-11-9-16(10-12-20)24-15-7-5-14(6-8-15)13-17(21)23-4/h5-8,16H,9-13H2,1-4H3 |
Clave InChI |
MNMUJBRPDCQFOC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Chloro-7-(1H-1,2,3-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11785711.png)


![7-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11785732.png)
![4,5,6,7-Tetrahydrothiazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B11785742.png)



